Benzo[d]thiazol-6-yl(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the one , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C18H18N4O2S and a molecular weight of 354.43.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and can involve various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antimicrobial Applications
- Anti-mycobacterial Potential : A study highlighted the anti-mycobacterial chemotypes of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, with certain compounds demonstrating significant activity against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
- Antibacterial and Antifungal Activity : Another research synthesized a library of compounds from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, which showed promising antibacterial and antifungal activities (Pandya et al., 2019).
Anticancer Applications
- Antiproliferative Activity : A novel compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity (Prasad et al., 2018).
- Potential Anticancer Agents : Another study focused on the synthesis of new pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which were screened for antimicrobial activity, implying potential for anticancer applications (Patel et al., 2011).
Molecular Interactions and Structural Studies
- Molecular Aggregation Studies : Research on compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol revealed insights into molecular aggregation and interactions in various solvents, which is critical for understanding drug behavior (Matwijczuk et al., 2016).
- Structural and Synthesis Exploration : Studies on derivatives like 2-Methyl-4-oxo-4 H -1-benzopyrans and 2-Methyl-4-oxo-4 H -1-benzo[b]-thiopheno[3,2-b]pyrans offer valuable insights into the synthesis processes and structural characteristics of these compounds (Ibrahim et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown potent cytotoxicity against various human cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to interact uniquely with dna and topoisomerase i .
Biochemical Pathways
Similar compounds have shown to inhibit the proliferation of various human cancer cell lines .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-19-7-6-17(21-12)24-14-3-2-8-22(10-14)18(23)13-4-5-15-16(9-13)25-11-20-15/h4-7,9,11,14H,2-3,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKQRAKBGIVWRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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